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molecular formula C8H11Cl2N B090855 3-(3-Chloropropyl)pyridine hydrochloride CAS No. 17944-58-0

3-(3-Chloropropyl)pyridine hydrochloride

Cat. No. B090855
M. Wt: 192.08 g/mol
InChI Key: YJASOMUREAGACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06821993B1

Procedure details

Thionyl chloride (2.6 g, 22.2 mmol) was added dropwise to a solution of 3-(3-pyridyl)-1-propanol (2.0 g, 14.6 mmol) in chloroform (10 ml) at 0° C. The solution was warmed to 25° C. and stirred 20 hrs. The solution was poured over ice and extracted to ethyl acetate. The organics were combined, dried (MgSO4), and concentrated, to yield 1.68 g of 1-chloro-3-(3-pyridyl)propane hydrochloride (68%) which was used without further purification. Potassium hexamethyldisilazane (0.5 M solution in THF, 1.92 mmol) was added to a solution of (1) (0.39 g, 1.6 mmol) in DMF (5 ml) at 0° C. with potassium iodide (0.16 mmol) and 18-c-6 (0.16 mmol). This mixture was warmed to 25° C. and stirred 1 hr, after which 1-chloro-3-(3pyridyl)propane was added dropwise, and the reaction stirred 20 hrs. The solution was cooled to 0° C., and neutralized with the dropwise addition of saturated NH4Cl (5 ml). The mixture was warmed to 25° C., diluted with saturated NH4Cl, and extracted with ethyl acetate. The organics were combined, dried (MgSO4), and concentrated. The residue was purified by column chromatography (silica gel, 65:36, pentane:ethyl acetate) to yield 0.073 g of product as clear oil (13%). 1H NMR (CDCl3): δ 0.86 (t, 3H); 1.28 (2 overlapping s's, 6H); 1.71 (m, 2H); 1.98 (overlaping m's, 5H); 2.59 (t, 2H); 2.73 (m, 1H); 3.38 (m, 1H); 3.75 (m, 2H); 3.89 (m, 2H); 7.21 (m, 1H); 7.49 (m, 1H); 8.45 (m, 2H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH2:12][CH2:13]O)[CH:6]=1>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:13][CH2:12][CH2:11][C:7]1[CH:6]=[N:5][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted to ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.ClCCCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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